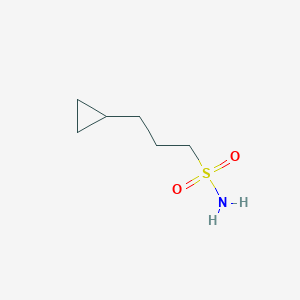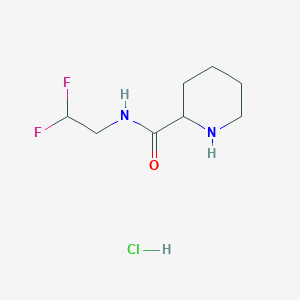![molecular formula C11H10BrF2N3O2 B13204364 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine is a synthetic compound with a molecular formula of C11H10BrF2N3O2 and a molecular weight of 334.12 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromodifluoromethyl group can be introduced using difluoromethylation reagents, while the nitro group can be added via nitration reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine .
Scientific Research Applications
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl and nitro groups can influence the compound’s binding affinity and specificity for these targets. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Chlorodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine
- 2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine
- 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-ol
Uniqueness
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine is unique due to the specific positioning of the bromodifluoromethyl and nitro groups on the indole ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H10BrF2N3O2 |
|---|---|
Molecular Weight |
334.12 g/mol |
IUPAC Name |
2-[2-[bromo(difluoro)methyl]-7-nitro-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H10BrF2N3O2/c12-11(13,14)10-7(4-5-15)6-2-1-3-8(17(18)19)9(6)16-10/h1-3,16H,4-5,15H2 |
InChI Key |
PNJJQFHPCVPVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2CCN)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)

![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)

![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)

![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B13204313.png)


![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
